
1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one is an organic compound with a complex structure, characterized by the presence of ethoxy, hydroxy, and dimethoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4,6-dimethoxyphenol and ethanone derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Research may explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways, such as oxidative stress response or signal transduction pathways.
類似化合物との比較
1-(3-Ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(3,4-dimethoxyphenyl)ethan-1-one and
特性
CAS番号 |
89880-47-7 |
|---|---|
分子式 |
C12H16O5 |
分子量 |
240.25 g/mol |
IUPAC名 |
1-(3-ethoxy-2-hydroxy-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O5/c1-5-17-12-9(16-4)6-8(15-3)10(7(2)13)11(12)14/h6,14H,5H2,1-4H3 |
InChIキー |
CWZRLDUQWWNYAJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1O)C(=O)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)
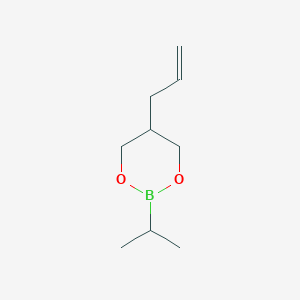
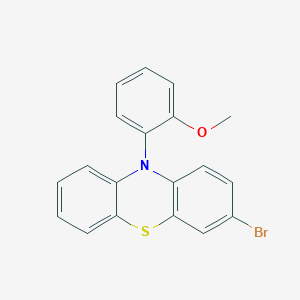


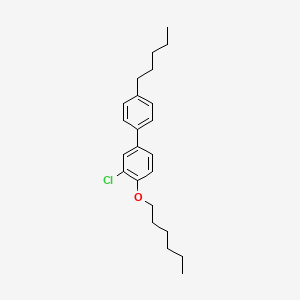
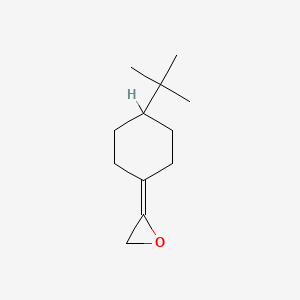

![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
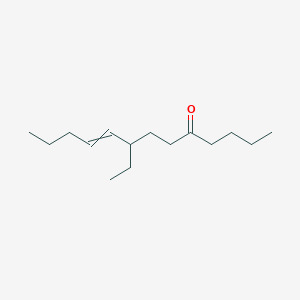
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)

